molecular formula C25H20Na2O10S2 B12675565 Disodium 1,1'-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) CAS No. 94134-97-1

Disodium 1,1'-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate)

Cat. No.: B12675565
CAS No.: 94134-97-1
M. Wt: 590.5 g/mol
InChI Key: LHXAJDSIXRCFPO-UHFFFAOYSA-L
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Description

Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) is a chemical compound with the molecular formula C28H18Na2O8S2. It is known for its unique structure, which includes a naphthylene core substituted with sulphonatobenzoate groups. This compound is often used in various industrial and scientific applications due to its distinct chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) typically involves the sulfonation of 2-methyl-1,4-naphthalenedicarboxylic acid followed by the reaction with sodium hydroxide to form the disodium salt. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production. This includes the use of automated systems to control reaction parameters and ensure safety .

Chemical Reactions Analysis

Types of Reactions

Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonic acids, and substituted naphthylene compounds .

Scientific Research Applications

Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The sulfonate groups play a crucial role in these interactions by forming ionic bonds with positively charged amino acid residues .

Comparison with Similar Compounds

Similar Compounds

  • Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
  • Disodium 1,1’-(2-ethyl-1,4-naphthylene) bis(2-sulphonatobenzoate)
  • Disodium 1,1’-(2-propyl-1,4-naphthylene) bis(2-sulphonatobenzoate)

Uniqueness

Disodium 1,1’-(2-methyl-1,4-naphthylene) bis(2-sulphonatobenzoate) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise molecular interactions are required .

Properties

CAS No.

94134-97-1

Molecular Formula

C25H20Na2O10S2

Molecular Weight

590.5 g/mol

IUPAC Name

disodium;6-carboxy-6-[4-(1-carboxy-2-sulfonatocyclohexa-2,4-dien-1-yl)-3-methylnaphthalen-1-yl]cyclohexa-1,3-diene-1-sulfonate

InChI

InChI=1S/C25H22O10S2.2Na/c1-15-14-18(24(22(26)27)12-6-4-10-19(24)36(30,31)32)16-8-2-3-9-17(16)21(15)25(23(28)29)13-7-5-11-20(25)37(33,34)35;;/h2-11,14H,12-13H2,1H3,(H,26,27)(H,28,29)(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2

InChI Key

LHXAJDSIXRCFPO-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)C3(CC=CC=C3S(=O)(=O)[O-])C(=O)O)C4(CC=CC=C4S(=O)(=O)[O-])C(=O)O.[Na+].[Na+]

Origin of Product

United States

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